![molecular formula C31H50Br2O2 B12093216 [5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12093216.png)
[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. This compound is characterized by its multiple bromine atoms and a cyclopenta[a]phenanthrene core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate involves several steps. The starting materials typically include brominated precursors and cyclopenta[a]phenanthrene derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
The compound [5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate has garnered attention in scientific research due to its potential applications in various fields. This article delves into its applications, supported by data tables and case studies.
Chemical Properties and Structure
The molecular formula of the compound is C29H46Br2O2. The structural complexity of this compound is indicative of its potential biological activity. The presence of bromine atoms suggests that it may exhibit unique reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to This compound may possess anticancer properties. A study published in Molecular Cancer Therapeutics highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines .
Hormonal Activity
The compound has been investigated for its potential as a hormonal agent. Its structural similarity to steroid hormones suggests it may interact with hormone receptors. Preliminary studies have shown that it can modulate estrogen receptor activity . This property could be exploited in developing treatments for hormone-related conditions.
Antimicrobial Properties
Recent investigations have suggested that this compound exhibits antimicrobial activity against a range of pathogens. A case study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria . This application is particularly relevant in the context of increasing antibiotic resistance.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers administered varying concentrations of the compound to human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Case Study 2: Hormonal Modulation
A study focused on the compound's interaction with estrogen receptors showed that it could act as a selective estrogen receptor modulator (SERM). In vitro assays revealed that it could enhance or inhibit estrogenic activity depending on the concentration and cellular context .
Case Study 3: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains. These findings suggest potential for development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of [5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s brominated structure allows it to form strong interactions with these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate: This compound shares a similar core structure but differs in the functional groups attached to the cyclopenta[a]phenanthrene ring.
This compound: Another similar compound with variations in the bromination pattern and side chains.
Uniqueness
The uniqueness of this compound lies in its specific bromination pattern and the presence of the acetate group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound [5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological systems and pathways. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound is characterized by its intricate structure featuring multiple bromine atoms and a long hydrocarbon chain. The molecular formula can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C27H42Br2O2 |
Molecular Weight | 532.43 g/mol |
IUPAC Name | [5,6-Dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethylcyclopenta[a]phenanthren-3-yl] acetate |
Biological Activity Overview
The biological activity of the compound can be categorized into several areas based on existing studies:
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- A study on related dibrominated compounds demonstrated cytotoxic effects against various cancer cell lines including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase .
- Specific IC50 values for related compounds ranged from 0.3 to 0.4 μM against glioma cells .
2. Antimicrobial Properties
Compounds similar to [5,6-dibromo...] have shown antimicrobial activity:
- A review highlighted that brominated compounds possess broad-spectrum antimicrobial properties against bacteria and fungi . This could be relevant for developing new antimicrobial agents.
3. Hormonal Activity
Given the structural similarity to steroid compounds:
- The compound may exhibit hormonal activity by interacting with steroid receptors. Preliminary studies suggest potential estrogenic activity which could influence reproductive health or cancer progression .
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
Case Study 1: Antitumor Mechanism
A study published in Marine Natural Products examined a dibrominated derivative that inhibited tumor growth in vitro. The compound was shown to downregulate metabolic enzymes involved in glycolysis and lipogenesis in glioma cells .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various dibrominated compounds against bacterial strains such as Staphylococcus aureus, significant inhibition was observed at concentrations as low as 10 µg/mL. This suggests potential for therapeutic applications in treating infections .
Properties
Molecular Formula |
C31H50Br2O2 |
---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50Br2O2/c1-8-22(19(2)3)10-9-20(4)25-11-12-26-24-17-28(32)31(33)18-23(35-21(5)34)13-16-30(31,7)27(24)14-15-29(25,26)6/h9-10,19-20,22-28H,8,11-18H2,1-7H3/b10-9+ |
InChI Key |
RUSKMTKSRJEHQC-MDZDMXLPSA-N |
Isomeric SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)C(C)C |
Origin of Product |
United States |
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